5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated heterocyclic compound with significant biochemical and pharmacological implications. Its molecular formula is and it has a molecular weight of approximately 168.58 g/mol. This compound is primarily recognized for its role in the synthesis of various biologically active molecules, particularly as a precursor for developing inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptors (FGFRs) .
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol belongs to the class of pyrrolopyridine derivatives, which are characterized by their fused pyrrole and pyridine rings. These compounds are often studied for their potential therapeutic applications in oncology and other fields due to their ability to modulate various biological pathways .
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol commonly involves halogenation reactions of pyrrolopyridine derivatives. A prevalent method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
The reaction typically requires specific conditions to optimize yield and purity. For instance, the use of solvents like dichloromethane or acetonitrile can facilitate the reaction process. Reaction temperature and time are critical parameters; typically, these reactions are conducted at elevated temperatures for several hours to ensure complete conversion .
The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol features a chloro substituent at the 5-position of the pyrrole ring and a hydroxyl group at the 6-position of the pyridine ring. The compound exhibits a planar conformation due to the conjugation between the aromatic systems.
Key structural data include:
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo various chemical transformations:
The mechanism of action for 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol primarily involves its interaction with specific biomolecules, particularly enzymes like receptor tyrosine kinases. It acts as an inhibitor by binding to active sites on these enzymes, thereby blocking their activity and influencing downstream signaling pathways related to cellular proliferation and survival .
In laboratory settings, this compound has demonstrated stability under certain conditions but may degrade over time, affecting its biological activity. The dosage also plays a crucial role in its efficacy; lower doses may exhibit therapeutic effects while higher doses could lead to toxicity .
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is characterized by:
The compound exhibits typical reactivity associated with halogenated heterocycles:
The purity of commercially available samples is often reported to be greater than 98%, ensuring suitability for research applications .
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is primarily utilized in medicinal chemistry as a scaffold for developing inhibitors targeting various receptor tyrosine kinases involved in cancer progression. Its derivatives have shown promising activity against FGFRs and VEGFRs, making it an important compound in cancer research . Additionally, it serves as a valuable intermediate in synthesizing other bioactive compounds used in pharmaceuticals.
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol relies on sequential functionalization of the 7-azaindole core. A pivotal intermediate is 4-chloro-7-azaindole (4-chloro-1H-pyrrolo[2,3-b]pyridine), which undergoes directed ortho-metallation for selective halogenation. Pd-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura arylation at C-2 and Buchwald–Hartwig amination at C-4, enable precise derivatization. For example, chemoselective Suzuki coupling on 2-iodo-4-chloropyrrolopyridine intermediates uses Pd₂(dba)₃ to achieve >70% yield of 2-aryl derivatives while minimizing di-arylation byproducts [1] [9]. Subsequent amination introduces secondary amines at C-4, though this requires protection of the pyrrolic nitrogen (N-1) and hydroxyl groups to prevent unwanted side reactions [9].
Table 1: Key Cross-Coupling Strategies for Pyrrolo[2,3-b]pyridine Functionalization
Reaction Type | Catalyst System | Substrate | Selectivity/Yield |
---|---|---|---|
Suzuki–Miyaura (C-2) | Pd₂(dba)₃ | 2-Iodo-4-chloro derivative | 71–75% (mono-arylation) |
Buchwald–Hartwig (C-4) | Pd(OAc)₂/RuPhos | SEM-protected intermediate | 68% (aminated product) |
Competitive reduction | RuPhos Pd G2 | 2-Iodo-4-chloro derivative | Forms dehalogenated byproduct |
Regioselectivity in chlorination and hydroxylation is achieved through directed lithiation or protection/deprotection sequences. Electrophilic chlorination at C-5 requires N-1 protection (e.g., with trimethylsilylethoxymethyl, SEM) to prevent polyhalogenation. Lithiation of SEM-protected 7-azaindole at −78°C using n-BuLi or LDA, followed by quenching with hexachloroethane, affords 5-chloro derivatives in >85% yield [1] [7]. Hydroxylation at C-6 is typically accomplished via demethylation of 6-methoxy precursors or Pd-mediated oxidation. However, the hydroxyl group’s acidity necessitates protection during subsequent reactions to avoid nucleophilic displacement or oxidation [6] [9]. Challenges arise in maintaining regiocontrol during hydroxyl group introduction, as C-6 is less electrophilic than C-4, often requiring orthogonal protecting groups like SEM or benzyl [1].
While 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol lacks chiral centers, its synthetic intermediates face stereochemical challenges during tricyclic byproduct formation. SEM deprotection with HCl releases formaldehyde, which can react with the C-4 amine and pyrrolic N-1 to form an unexpected eight-membered ring (e.g., 1,3,6-triazocane). This side reaction proceeds via iminium ion intermediates that undergo diastereoselective cyclization, yielding a single meso-like diastereomer due to symmetric folding of the chain [1] [9]. Additionally, Pd-catalyzed cyclizations to fused systems (e.g., pyrrolopyridopyrimidines) may generate planar-chiral π-complexes, though this is underexplored for 7-azaindoles.
Recent advances emphasize solvent reduction and catalyst recyclability for sustainable synthesis. A Cu/Fe co-catalytic system enables intramolecular C(sp²)–H amination in water at 50°C, achieving pyrrolo[2,3-b]indole formation without oxidants or bases. This system is reusable for ≥5 cycles while retaining >50% activity [4]. Ultrasound-assisted heteroarylation in PEG-400 reduces reaction times by 80% and eliminates volatile organic solvents [8]. For chlorination, mechanochemical grinding (ball milling) offers a solvent-free alternative to lithiation, though yields for 5-chloro derivatives remain suboptimal (~60%) [3].
Chiral variants of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol are accessible via Pd-catalyzed asymmetric amination at C-4. Using BINAP- or PHOX-derived ligands, enantioselective Buchwald–Hartwig coupling with chiral amines achieves up to 90% ee [9]. Enzymatic resolution of racemic N-alkylated analogs (e.g., with lipases in organic solvents) provides enantioenriched materials, though substrate scope is limited. Challenges persist in asymmetric C–H functionalization due to the heterocycle’s low symmetry and competing coordination sites.
Table 2: Asymmetric Methods for Chiral Pyrrolo[2,3-b]pyridine Derivatives
Strategy | Conditions | Enantioselectivity | Limitations |
---|---|---|---|
Pd/BINAP amination | Pd₂(dba)₃, (S)-BINAP, NaO^tBu | 88–90% ee | Requires N-1 protection |
Enzymatic resolution | Lipase PS, vinyl acetate | 95% ee (after hydrolysis) | Low yield (30–40%) |
Chiral auxiliary approaches | (1R,2S)-Norephedrine-directed lithiation | >95% de | Multi-step deprotection |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8